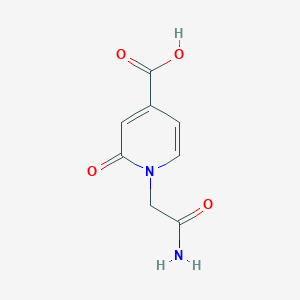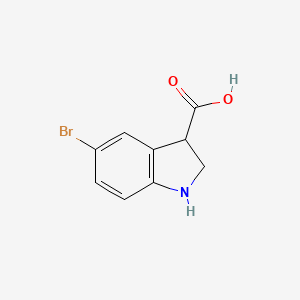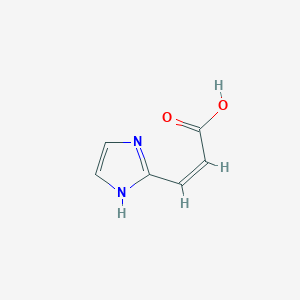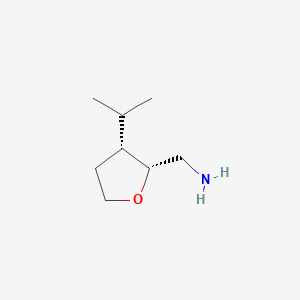
1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and oxo groups. Its molecular formula is C8H8N2O4.
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyridine derivative with an amino acid derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. These methods ensure the compound is produced in sufficient quantities for research and application purposes.
Analyse Chemischer Reaktionen
1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions with various electrophiles, resulting in the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme functions and protein interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and oxo groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in enzymatic reactions or receptor binding studies.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid: This compound also contains an amino and oxo group but differs in its cyclic structure.
[(2-Amino-2-oxoethyl)thio]acetic acid: This compound includes a sulfur atom, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups and the pyridine ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8N2O4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
1-(2-amino-2-oxoethyl)-2-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c9-6(11)4-10-2-1-5(8(13)14)3-7(10)12/h1-3H,4H2,(H2,9,11)(H,13,14) |
InChI-Schlüssel |
PXTFJZLJTRUHTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C=C1C(=O)O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)

![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)

![Bicyclo[3.2.2]nonan-1-ol](/img/structure/B13342113.png)






![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
